Azaperone

Catalog No.
S520003
CAS No.
1649-18-9
M.F
C19H22FN3O
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azaperone

CAS Number

1649-18-9

Product Name

Azaperone

IUPAC Name

1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one

Molecular Formula

C19H22FN3O

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2

InChI Key

XTKDAFGWCDAMPY-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3

Solubility

Soluble in DMSO

Synonyms

Azaperone; Stresnil; Azaperon; Fluoperidol; Suicalm; Eucalmyl

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3

Description

The exact mass of the compound Azaperone is 327.1747 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758969. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butyrophenones. It belongs to the ontological category of aminopyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Application in Veterinary Medicine

Application in Food Safety

Application in Electrochemical Sensing

Application in Meat Tissue Analysis

Application in Chromatographic Method Development

Azaperone is a neuroleptic agent belonging to the butyrophenone class, primarily utilized in veterinary medicine. Its chemical structure is characterized by a pyridinylpiperazine moiety and a butyrophenone backbone, which contributes to its pharmacological effects. The compound is known for its sedative, antiemetic, and anti-aggressive properties, making it particularly effective in calming animals such as pigs and elephants during stressful situations or medical procedures .

The chemical formula of azaperone is C₁₉H₂₂FN₃O, with a molecular weight of approximately 327.403 g/mol. It acts mainly as a dopamine antagonist, influencing various neurotransmitter systems in the body, including adrenergic and serotonergic pathways .

Azaperone's primary mechanism of action involves its antagonism of dopamine D2 receptors in the central nervous system []. This disrupts dopamine signaling, leading to sedation and antipsychotic effects. Additionally, azaperone may possess some antihistaminic and anticholinergic properties, contributing to its overall pharmacological profile [].

Azaperone is generally considered safe for veterinary use at recommended dosages []. However, potential side effects in animals include drowsiness, ataxia (incoordination), and tremors [].

In humans, limited data is available on its safety profile. Studies suggest that high doses may cause respiratory depression [].

Azaperone undergoes several metabolic transformations after administration. Notably, it is rapidly metabolized in the liver, producing metabolites such as azaperol, which has reduced pharmacological activity compared to the parent compound. The metabolic pathways include:

  • Reduction of the butanone group to form azaperol.
  • Hydroxylation of the pyridine ring.
  • Oxidative dearylation, leading to N-formylation of the piperazine ring .

The elimination half-life of azaperone varies between 20 minutes and 6 hours depending on the specific metabolic pathway and tissue involved .

Azaperone exhibits a range of biological activities primarily through its action as a dopamine receptor antagonist. Its effects include:

  • Sedation: Induces calming effects in animals within 5-10 minutes post-administration, lasting for 1-3 hours.
  • Antiemetic: Reduces nausea and vomiting, particularly when combined with other agents.
  • Anti-aggressive: Decreases aggressive behavior in pigs during handling or transport .

The synthesis of azaperone involves several key steps:

  • Alkylation: The reaction begins with the alkylation of 2-chloropyridine with piperazine to yield 1-(pyridin-2-yl)piperazine.
  • Side Chain Attachment: This intermediate is then reacted with 4-chloro-4'-fluorobutyrophenone to form azaperone .

This multi-step synthesis allows for the creation of azaperone with specific pharmacological properties suitable for veterinary applications.

Azaperone is predominantly used in veterinary medicine for:

  • Tranquilization: Commonly administered to pigs to reduce stress during transport or handling.
  • Anesthesia: Often used in combination with other anesthetic agents for surgical procedures in larger animals like elephants.
  • Behavioral Management: Helps manage aggression and anxiety in various species during stressful situations .

While its use in humans as an antipsychotic is rare due to potential side effects, it has been investigated for similar applications in psychiatric settings .

Research indicates that azaperone interacts with several neurotransmitter systems:

  • Dopaminergic System: As a dopamine antagonist, it can influence mood and behavior by modulating dopaminergic pathways.
  • Adrenergic System: It may cause slight bradycardia and hypotension due to its effects on peripheral blood vessels.
  • Serotonergic System: At higher concentrations, azaperone can antagonize serotonin receptors, which may contribute to its sedative effects .

These interactions underline the complexity of azaperone's pharmacodynamics and its potential implications for both therapeutic use and side effects.

Azaperone shares structural and functional similarities with other neuroleptic agents. Notable compounds include:

Compound NameClassPrimary UseUnique Properties
HaloperidolButyrophenoneAntipsychoticStronger antipsychotic effects; more side effects
FluphenazinePhenothiazineAntipsychoticLonger duration of action; more sedative effects
RisperidoneAtypical antipsychoticAntipsychoticBroader receptor activity; lower extrapyramidal symptoms
PerphenazinePhenothiazineAntipsychoticModerate sedative effects; more potent than azaperone

Azaperone's unique profile as a veterinary tranquilizer distinguishes it from these compounds, which are primarily used in human medicine. Its rapid onset and specific applications in animal handling highlight its particular utility in veterinary contexts .

Historical Synthesis Pathways

The synthesis of azaperone, a pyridinylpiperazine and butyrophenone neuroleptic compound, has been extensively documented in pharmaceutical literature with established synthetic routes that have remained fundamentally consistent since its initial development. The compound, chemically designated as 1-(4-fluorophenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-butanone with the molecular formula C₁₉H₂₂FN₃O, represents a significant achievement in medicinal chemistry synthesis [1] [2].

The historical development of azaperone synthesis can be traced to research conducted in the mid-20th century when pharmaceutical companies sought to develop effective veterinary tranquilizers with improved safety profiles. The compound was first approved for use in the United States in 1983 under the trade name Stresnil, marking a milestone in veterinary pharmaceutical development [3]. The synthetic methodology was developed at industrial facilities, with notable contributions from pharmaceutical manufacturing companies that established the foundational synthetic pathways still employed today [4].

Key Reactants and Reaction Mechanisms

The synthesis of azaperone follows a well-established two-step synthetic pathway that involves sequential alkylation and side chain attachment reactions. The primary synthetic route begins with the alkylation of 2-chloropyridine with piperazine to form the intermediate 1-(pyridin-2-yl)piperazine, followed by the attachment of the 4-chloro-4'-fluorobutyrophenone side chain to complete the synthesis [1] .

Table 1: Azaperone Synthesis Reactions and Conditions

Reaction StepStarting MaterialsProductChemical Registry Number
Alkylation of 2-chloropyridine with piperazine2-chloropyridine, Piperazine1-(pyridin-2-yl)piperazine67980-77-2
Attachment of 4-chloro-4'-fluorobutyrophenone side chain1-(pyridin-2-yl)piperazine, 4-chloro-4'-fluorobutyrophenoneAzaperone1649-18-9
Final product formationComplete reaction productAzaperone (final compound)1649-18-9

The first step of the synthesis involves nucleophilic aromatic substitution where piperazine acts as a nucleophile attacking the electrophilic carbon atom adjacent to the chlorine substituent in 2-chloropyridine. This reaction mechanism is facilitated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which activates the 2-position toward nucleophilic attack [6]. The reaction proceeds through the formation of a Meisenheimer complex intermediate, followed by elimination of chloride ion to yield the desired 1-(pyridin-2-yl)piperazine product [7].

The second synthetic step involves the alkylation of the secondary amine nitrogen in the piperazine ring with 4-chloro-4'-fluorobutyrophenone. This reaction follows an SN2 mechanism where the nucleophilic nitrogen atom of the piperazine ring attacks the electrophilic carbon atom bearing the chlorine substituent in the butyrophenone side chain [8] [9]. The reaction proceeds with inversion of configuration at the alkyl carbon center and results in the formation of the final azaperone product with elimination of hydrogen chloride.

An alternative synthetic approach reported in the literature involves the condensation of 1-(4-fluorophenyl)-1-butanone with 1-(2-pyridinyl)piperazine, which represents a variation of the traditional synthetic pathway . This condensation-based approach offers potential advantages in terms of reaction conditions and may provide improved yields under certain circumstances.

Optimization of Yield and Purity

The optimization of azaperone synthesis has focused on achieving maximum yield while maintaining high purity standards required for pharmaceutical applications. Research has demonstrated that reaction conditions, including temperature, solvent selection, and reaction time, significantly influence both the yield and purity of the final product [10] [11].

Temperature optimization studies have shown that controlled temperature conditions are essential for maximizing yield while minimizing side product formation. The alkylation reaction between 2-chloropyridine and piperazine typically requires elevated temperatures to ensure complete conversion, while the subsequent side chain attachment reaction can be conducted under milder conditions to prevent decomposition of the intermediate products [12] [13].

Solvent selection plays a crucial role in yield optimization, with polar aprotic solvents such as acetonitrile and dimethylformamide proving most effective for the nucleophilic substitution reactions involved in azaperone synthesis [7]. These solvents facilitate the nucleophilic attack while providing sufficient solvation of the reactants and intermediates.

Purification methodologies have been developed to ensure that the final azaperone product meets pharmaceutical grade specifications. Column chromatography using silica gel has been employed for laboratory-scale purifications, while industrial-scale production utilizes recrystallization techniques from appropriate solvents [14]. The purity of azaperone can be enhanced through careful control of reaction stoichiometry, with slight excess of the nucleophilic component typically employed to ensure complete conversion of the electrophilic starting material.

Industrial-Scale Production Techniques

Industrial-scale production of azaperone has evolved to incorporate advanced manufacturing techniques that ensure consistent quality, high yield, and regulatory compliance. The pharmaceutical industry has developed specialized approaches that address the unique challenges associated with large-scale synthesis of this veterinary pharmaceutical compound [4] [15].

Modern industrial production facilities employ continuous flow chemistry techniques that offer advantages over traditional batch processing methods. These continuous processes provide better temperature control, improved mixing efficiency, and enhanced safety profiles, which are particularly important for the synthesis of pharmaceutical compounds requiring strict quality standards [16].

The industrial synthesis of azaperone typically involves the same fundamental two-step reaction sequence employed in laboratory-scale synthesis, but with modifications to accommodate large-scale production requirements. Industrial processes incorporate specialized equipment for reagent handling, reaction monitoring, and product isolation that ensures consistent quality and yield across production batches [17].

Catalytic Processes and Green Chemistry Approaches

The development of green chemistry approaches for azaperone synthesis represents a significant advancement in sustainable pharmaceutical manufacturing. These methodologies focus on reducing environmental impact while maintaining or improving synthetic efficiency [18] [19].

Catalytic processes have been investigated as alternatives to traditional synthetic methods, with particular emphasis on developing catalyst systems that can facilitate the key bond-forming reactions with improved selectivity and reduced waste generation. Research has explored the use of transition metal catalysts for facilitating the nucleophilic substitution reactions involved in azaperone synthesis [20].

Green chemistry principles have been applied to azaperone synthesis through the development of solvent-free reaction conditions and the use of environmentally benign reagents. These approaches aim to reduce the environmental footprint of pharmaceutical manufacturing while maintaining the high standards required for drug substance production [19] [20].

Atom economy considerations have led to the investigation of alternative synthetic routes that minimize the formation of by-products and waste materials. These approaches focus on maximizing the incorporation of starting material atoms into the final product, thereby reducing waste and improving overall process efficiency [18].

The implementation of biocatalytic approaches represents an emerging area of research for pharmaceutical synthesis, although specific applications to azaperone synthesis remain limited. These methodologies offer potential advantages in terms of selectivity and environmental compatibility [18].

Quality Control Standards in Manufacturing

Industrial manufacturing of azaperone requires adherence to stringent quality control standards that ensure the safety and efficacy of the final pharmaceutical product. These standards encompass all aspects of the manufacturing process, from raw material specifications to final product testing [15] [21].

Table 2: Quality Control Standards for Azaperone Manufacturing

ParameterSpecificationTest Result Range
AppearanceWhite to yellowish-white crystalline powderWhite crystalline powder
Solubility in waterPractically insolublePractically insoluble
Solubility in acetoneFreely solubleConfirms
Solubility in methylene chlorideFreely solubleConfirms
Solubility in alcoholSolubleConfirms
Melting point92-95°C93-94°C
Loss on dryingNot more than 0.5%0.31%
Residue on ignitionNot more than 0.1%0.08%
Chromatographic purity (TLC)Impurity spot less than reference standardConforms
Assay (HPLC)98-101%98.1%
Purity standard>95% (HPLC)>95%

Raw material specifications include detailed requirements for all starting materials used in azaperone synthesis, including 2-chloropyridine, piperazine, and 4-chloro-4'-fluorobutyrophenone. These specifications ensure that incoming materials meet the purity and quality standards necessary for pharmaceutical manufacturing [22] [23].

In-process control testing is conducted throughout the manufacturing process to monitor reaction progress and ensure that intermediate products meet established specifications. This includes monitoring of reaction conversion, intermediate purity, and identification of potential impurities that may form during the synthesis [10] [24].

Final product testing encompasses a comprehensive suite of analytical methods designed to verify the identity, purity, and potency of the azaperone drug substance. High-performance liquid chromatography with ultraviolet detection serves as the primary method for quantitative analysis, with liquid chromatography-mass spectrometry employed for confirmatory testing [10] [25].

Table 3: Industrial Scale Production Methods and Approaches

Production MethodKey FeaturesYield RangeApplications
Traditional synthesis pathwayTwo-step alkylation and side chain attachmentStandard industrial yieldLarge-scale pharmaceutical production
Condensation-based approachCondensation of 1-(4-fluorophenyl)-1-butanone with 1-(2-pyridinyl)piperazineHigh yield reportedAlternative synthetic route
Green chemistry approachCatalyst-free synthesis methodsAtom economy focusedEnvironmentally sustainable production
Catalytic optimizationOptimization of yield and purity parametersOptimized conditionsEnhanced efficiency processes
Quality control methodologyHPLC-UV analysis and LC-MS confirmationAnalytical verificationRegulatory compliance verification

Analytical method validation is conducted to ensure that all testing procedures meet regulatory requirements and provide reliable, accurate results. This includes validation of specificity, linearity, accuracy, precision, detection limit, and quantitation limit for all analytical methods employed in quality control testing [10] [11].

Table 4: Analytical Methods for Azaperone Purity Assessment

Analytical MethodDetection MethodApplicationLimit of Detection
High Performance Liquid Chromatography (HPLC-UV)Ultraviolet detection at 245-250 nmRoutine quantitative analysis0.025 μg/g
Liquid Chromatography-Mass Spectrometry (LC-MS)Mass spectrometry confirmationStructural confirmationConfirmation level
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Tandem mass spectrometryTrace level detection0.06-0.1 μg/kg
Gas Chromatography-Mass Spectrometry (GC-MS)Electron impact ionizationMetabolite identificationVariable based on conditions
Thin Layer Chromatography (TLC)Visual detection with reference standardsQualitative screeningQualitative method
Nuclear Magnetic Resonance (NMR)Proton and carbon-13 NMRStructural elucidationStructural analysis

Manufacturing facilities must maintain compliance with current Good Manufacturing Practices and other regulatory requirements that govern pharmaceutical production. This includes maintenance of appropriate environmental controls, personnel training, equipment qualification, and documentation systems that ensure traceability and quality assurance throughout the manufacturing process [4] [15].

Binding Affinity to D2-like Receptors

Azaperone exhibits high-affinity binding to dopamine D2-like receptors, which constitutes its primary mechanism of neuroleptic action. The binding affinity of azaperone to D2 receptors has been consistently demonstrated across multiple studies, with reported Ki values ranging from 10.0 to 12 nanomolar [2]. This high affinity places azaperone among the potent dopamine D2 receptor antagonists, establishing the molecular basis for its tranquilizing and antipsychotic effects.

The compound demonstrates selectivity for D2-like receptors over other dopamine receptor subtypes. Research utilizing photoaffinity labeling techniques has confirmed that azaperone specifically targets the D2 receptor binding subunit, a peptide with molecular weight of approximately 94,000 daltons [3]. The binding is characterized by competitive antagonism, where azaperone competes with endogenous dopamine for the same binding sites on the receptor.

Receptor SubtypeBinding Affinity (Ki)Study ReferenceBinding Characteristics
Dopamine D210.0 nMCreese et al. 1996Primary antagonist
Dopamine D212 nMVulcanchem databaseCompetitive antagonism
D2-like receptorsHigh affinityMultiple studiesSelective binding

Studies in Caenorhabditis elegans have provided mechanistic insights into azaperone's D2 receptor antagonism. The compound potently suppresses swimming-induced paralysis in dat-1 mutants through antagonism of the D2-type dopamine receptor DOP-3 [4] [5]. This effect occurs rapidly, within 5-10 minutes of exposure, and demonstrates the functional consequences of D2 receptor blockade by azaperone.

The kinetic properties of azaperone binding to D2 receptors follow the general pattern observed for butyrophenone neuroleptics, where the binding affinity is primarily determined by the dissociation rate (koff) rather than the association rate (kon) [6]. This characteristic suggests that azaperone forms relatively stable receptor-drug complexes, contributing to its sustained pharmacological effects.

Secondary Interactions with Histaminergic and Cholinergic Systems

Beyond its primary dopaminergic activity, azaperone demonstrates significant secondary interactions with histaminergic and cholinergic receptor systems. These interactions contribute to the compound's complex pharmacological profile and may influence both its therapeutic effects and side effect profile.

Azaperone exhibits high affinity for histamine H1 receptors, functioning as an antagonist at these sites [7] [8]. This antihistaminergic activity contributes to the sedative properties of the compound and may be responsible for some of its tranquilizing effects independent of dopamine receptor blockade. The histamine H1 receptor antagonism also provides mechanistic explanation for azaperone's effectiveness in reducing stress-related behaviors in veterinary applications.

The compound also demonstrates moderate affinity for cholinergic muscarinic receptors, where it acts as an antagonist [9] [10]. This anticholinergic activity may contribute to certain peripheral effects of azaperone, including potential effects on gastrointestinal motility and cardiovascular function. The anticholinergic properties are generally considered mild compared to the primary dopaminergic effects.

Receptor SystemBinding AffinityPharmacological EffectClinical Relevance
Histamine H1High affinityAntagonistSedative properties
Cholinergic (Muscarinic)Moderate affinityAntagonistPeripheral effects
α1-Adrenergic8 nMAntagonistVasodilation
Serotonin 5-HT2AModerate affinityAntagonistNeuroleptic effects

Additional secondary interactions include antagonism at α1-adrenergic receptors with a Ki value of 8 nanomolar [11]. This α1-adrenergic antagonism contributes to azaperone's peripheral vasodilatory effects and may help counteract hypertensive responses associated with stress or co-administered drugs in veterinary applications [8].

The compound also shows moderate affinity for serotonin 5-HT2A receptors, where it acts as an antagonist [12]. This serotonergic activity may contribute to azaperone's antipsychotic properties and could influence its efficacy in treating behavioral disorders. The interaction with multiple neurotransmitter systems reflects the complex pharmacological profile typical of butyrophenone neuroleptics.

Biotransformation and Metabolite Identification

Hepatic Reduction to Azaperol

The primary metabolic pathway for azaperone involves hepatic reduction of the butanone functional group to produce azaperol, the major active metabolite [13] [14]. This biotransformation represents the most significant metabolic route, accounting for the majority of azaperone metabolism in both laboratory animals and target species.

Azaperol formation occurs through enzymatic reduction processes localized primarily in hepatic tissue. The liver serves as the principal site of azaperone metabolism, with hepatic microsomes containing the necessary enzymatic machinery for the reduction reaction [15] [16]. The metabolic conversion is rapid, with substantial azaperol formation occurring within the first few hours following azaperone administration.

Metabolic ParameterValueStudy Reference
Primary metaboliteAzaperolMultiple studies
Formation pathwayHepatic reduction of butanone groupAdam et al. 1999
Metabolic siteLiver (primary)VMD Product Information
Relative potency4-30 times lower than azaperoneRedalyc study
Biological activity1/4 sedative effect vs azaperoneVMD Product Information

The biological activity of azaperol differs significantly from that of the parent compound azaperone. Azaperol demonstrates approximately one-fourth the sedative potency and one-thirtieth the temperature-lowering effect compared to azaperone [17]. Despite this reduced potency, azaperol retains pharmacological activity and contributes to the overall therapeutic effects of azaperone treatment.

The formation of azaperol follows dose-dependent kinetics, with higher azaperone doses resulting in proportionally greater azaperol production. Studies in swine have demonstrated that azaperol concentrations in most body tissues exceed those of the parent compound azaperone, except at the injection site where azaperone concentrations remain higher [17].

Regulatory considerations account for azaperol's biological activity, with residue evaluations typically expressing azaperone residues as the sum of azaperone plus azaperol. This approach recognizes that azaperol, while less potent than azaperone, contributes meaningfully to the overall pharmacological activity and potential consumer exposure [14].

Excretion Kinetics and Half-Life Studies

The elimination of azaperone and its metabolites follows well-characterized pharmacokinetic patterns with distinct phases of clearance. The excretion kinetics demonstrate biphasic elimination, reflecting the complex distribution and metabolism of the compound.

Azaperone elimination from plasma exhibits a biphasic pattern with distinct half-lives for each phase. The first phase shows a rapid elimination half-life of 20 minutes, while the second phase demonstrates a more prolonged half-life of 150 minutes [17]. When metabolites are included in the analysis, the elimination half-life for azaperone plus metabolites extends to 1.5 hours for the first phase and 6 hours for the second phase.

Pharmacokinetic ParameterValuePhaseStudy Reference
Elimination half-life (azaperone)20 minutesFirst phaseVMD Product Information
Elimination half-life (azaperone)150 minutesSecond phaseVMD Product Information
Elimination half-life (total)1.5 hoursFirst phaseVMD Product Information
Elimination half-life (total)6 hoursSecond phaseVMD Product Information
Time to peak plasma concentration45 minutes-VMD Product Information
Urinary excretion (48 hours)70-90%-VMD Product Information
Fecal excretion (48 hours)1-6%-VMD Product Information

The primary route of azaperone elimination is through urinary excretion, with 70-90% of the administered dose recovered in urine within 48 hours following therapeutic doses [17]. Fecal excretion accounts for a minor portion of total elimination, representing only 1-6% of the administered dose within the same timeframe.

The rapid initial elimination phase reflects the extensive hepatic metabolism of azaperone, with only approximately 12% of the original dose remaining as unchanged drug four hours post-administration [17]. This rapid biotransformation demonstrates the efficiency of hepatic metabolic processes in converting azaperone to its various metabolites.

Additional metabolic pathways beyond azaperol formation include hydroxylation of the pyridine ring and oxidative dearylation, which may result in N-formylation of the piperazine ring [17]. These minor metabolic pathways contribute to the overall elimination profile but represent quantitatively less significant routes compared to azaperol formation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Exact Mass

327.17469050 g/mol

Monoisotopic Mass

327.17469050 g/mol

Heavy Atom Count

24

LogP

3.3 (LogP)

Appearance

Solid powder

Melting Point

74.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

19BV78AK7W

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Dopamine Antagonists

Pictograms

Acute Toxic

Acute Toxic

Other CAS

1649-18-9

Wikipedia

Azaperone
Palladium_black

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Veterinary Drug -> TRANQUILLIZING_AGENT; -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Last modified: 08-15-2023
1: Azaperone Summary Report (2) (PDF). European Medicines Agency. Committee for Veterinary Medicinal Products. November 1997. Retrieved 2017-01-15.
2: Rules and Regulations (PDF). Federal Register. 48 (202): 48229. 18 October 1983. Retrieved 2017-01-15.

Explore Compound Types